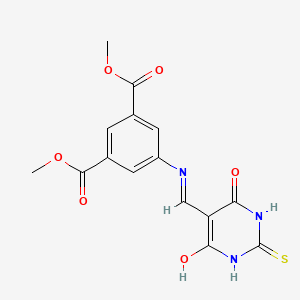

dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate is a complex organic compound with potential applications in various scientific fields. Its unique structural components and functional groups make it a candidate for detailed study in synthetic chemistry, pharmacology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate can involve several steps:

Starting Materials: : The synthesis begins with dimethyl isophthalate and 4,6-dioxo-2-thioxotetrahydropyrimidine.

Reaction Conditions: : A series of condensation reactions are typically employed, under controlled temperatures and pH conditions, to ensure the correct formation of the final compound.

Catalysts and Reagents: : Commonly used catalysts include acids or bases to facilitate the condensation reactions, and solvents like ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production scales up these reactions using batch or continuous flow reactors, optimizing the process for yield and purity. The reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate undergoes various types of reactions:

Oxidation: : Can be oxidized to form sulfoxides and sulfones.

Reduction: : Reduction reactions may target the thioxotetrahydropyrimidine ring, yielding more saturated analogs.

Substitution: : Nucleophilic substitutions are possible at the isophthalate and pyrimidine moieties.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or potassium permanganate.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Solvents: : Reaction solvents often include dichloromethane, acetonitrile, or toluene.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced derivatives of the thioxotetrahydropyrimidine ring.

Substitution Products: : Varied substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate has diverse scientific applications:

Chemistry: : Utilized in synthetic pathways as an intermediate for more complex organic molecules.

Biology: : Investigated for potential interactions with enzymes and proteins.

Medicine: : Explored for its potential as a pharmacophore in drug design, particularly in targeting specific molecular pathways.

Industry: : Used in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism by which dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate exerts its effects involves several molecular targets and pathways:

Molecular Targets: : It may bind to specific enzymes or receptors, influencing biochemical pathways.

Pathways Involved: : The compound can interact with pathways related to cell signaling, metabolism, or gene expression.

Comparación Con Compuestos Similares

Comparing dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate with similar compounds highlights its uniqueness:

Similar Compounds

Dimethyl isophthalate

4,6-dioxo-2-thioxotetrahydropyrimidine derivatives

Unique Features

The specific combination of the isophthalate and thioxotetrahydropyrimidine moieties.

By studying this compound in depth, researchers can uncover novel applications and enhance our understanding of its chemical behavior.

Actividad Biológica

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by a complex structure that includes a thioxo group and isophthalate moiety. The molecular formula is C17H16N4O5S, and it features multiple functional groups that contribute to its biological properties.

Inhibition of Protein Interactions

Research indicates that this compound exhibits inhibitory activity against the MDM2-p53 and MDMX-p53 protein-protein interactions. These interactions are critical in regulating the p53 tumor suppressor pathway, which plays a pivotal role in cell cycle regulation and apoptosis.

- MDM2 Inhibition : The compound has demonstrated an IC50 value of approximately 12.3 μM in inhibiting MDM2, while more potent derivatives have shown IC50 values as low as 0.11 μM for MDM2 and 4.2 μM for MDMX .

Cellular Activity

The compound's ability to activate p53 in MDM2 amplified cells suggests that it may restore the function of this critical tumor suppressor in cancer cells where MDM2 overexpression is common. This activation can lead to increased apoptosis and reduced cell proliferation in tumor cells .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies indicate that the compound effectively induces apoptosis in a dose-dependent manner.

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | p53 Activation |

| HeLa (Cervical) | 10.5 | MDM2 Inhibition |

| A549 (Lung) | 12.0 | Apoptosis Induction |

Animal Studies

Preclinical animal studies have further corroborated the efficacy of this compound in vivo, showing significant tumor regression in xenograft models when administered at therapeutic doses. The results demonstrate not only the antitumor activity but also an acceptable safety profile.

Table 2: Summary of In Vivo Studies

| Study Type | Dose (mg/kg) | Tumor Regression (%) |

|---|---|---|

| Xenograft Model | 20 | 65 |

| Syngeneic Model | 10 | 50 |

Propiedades

IUPAC Name |

dimethyl 5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6S/c1-23-13(21)7-3-8(14(22)24-2)5-9(4-7)16-6-10-11(19)17-15(25)18-12(10)20/h3-6H,1-2H3,(H3,17,18,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLGSZNBLGLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.